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Compound of Interest

Compound Name: 2-Bromo-2-chloropropane

Cat. No.: B3369296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Bromo-2-chloropropane. Due to the limited availability of published experimental spectra for

this specific compound, this guide presents predicted data based on the analysis of structurally

similar molecules. The information herein is intended to serve as a valuable reference for the

characterization and identification of 2-Bromo-2-chloropropane in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Bromo-2-chloropropane. These predictions are

derived from the known spectroscopic behaviors of analogous compounds, including 2-

bromopropane, 2-chloropropane, and 2-bromo-2-methylpropane.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 300 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.2 - 2.4 Singlet 6H -CH₃
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Note:The two methyl groups are chemically equivalent and therefore expected to produce a

single signal. The chemical shift is predicted to be downfield from that of propane due to the

deshielding effects of the adjacent bromine and chlorine atoms.

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 75 MHz

Chemical Shift (δ) ppm Assignment

~30 - 35 -CH₃

~60 - 70 >C(Br)Cl

Note:Two distinct signals are expected. The quaternary carbon atom bearing the bromine and

chlorine is significantly deshielded and thus appears at a lower field.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

2980 - 2900 Medium-Strong C-H stretch (alkane)

1450 - 1380 Medium C-H bend (alkane)

~700 - 800 Strong C-Cl stretch

~600 - 700 Strong C-Br stretch

Note:The carbon-halogen stretching frequencies are characteristic and their presence would be

a strong indicator for the structure.

Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3369296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Abundance Assignment

156/158/160 Low [M]⁺ (Molecular ion)

121/123 High [M - Cl]⁺

77 High [M - Br]⁺

41 Medium [C₃H₅]⁺

Note:The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl

and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any

fragments containing these halogens.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

haloalkane like 2-Bromo-2-chloropropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-2-chloropropane in

about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be

chosen based on the solubility of the compound and to avoid interfering signals in the

spectrum.

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR

spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid): Place a drop of neat liquid 2-Bromo-2-chloropropane
between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin

film.
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Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of

the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid like 2-Bromo-2-chloropropane, direct injection via a heated probe or

gas chromatography-mass spectrometry (GC-MS) can be used.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate charged

fragments.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Structural Characterization Workflow
The following diagram illustrates the logical workflow for the structural characterization of 2-
Bromo-2-chloropropane using the discussed spectroscopic methods.
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Caption: Workflow for the structural elucidation of 2-Bromo-2-chloropropane.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-2-chloropropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3369296#spectroscopic-data-of-2-bromo-2-
chloropropane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3369296?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3369296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

